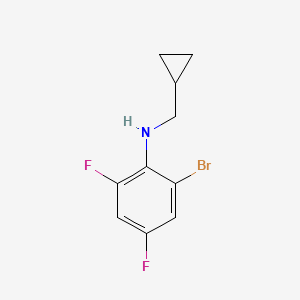
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxyquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-7-methoxy-4-quinolinol.
Reaction with Phosphorus Oxychloride: The starting material is reacted with phosphorus oxychloride (POCl₃) at 110°C for 1 hour. This reaction introduces the chlorine atom into the quinoline ring.
Workup: The reaction mixture is then cooled and cautiously poured into saturated aqueous sodium carbonate with ice while stirring.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
科学的研究の応用
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
6-Bromo-4-chloro-7-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-6-methoxyquinoline: Lacks the bromine atom.
6-Bromo-4-methoxyquinoline: Lacks the chlorine atom.
Uniqueness
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H8BrCl2NO |
|---|---|
分子量 |
308.98 g/mol |
IUPAC名 |
6-bromo-4-chloro-7-methoxyquinoline;hydrochloride |
InChI |
InChI=1S/C10H7BrClNO.ClH/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9;/h2-5H,1H3;1H |
InChIキー |
KPJUEIFYHMCFQH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CC(=C2C=C1Br)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B13254326.png)
![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)


![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)
![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254352.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)

amine](/img/structure/B13254361.png)
![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)
